molecular formula C16H20N4O2S B10973883 N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B10973883
M. Wt: 332.4 g/mol
InChI Key: NOAXYUXPIDVELF-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique structure combining a hexahydrocyclooctathiophene ring with a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the hexahydrocyclooctathiophene ring, which is then functionalized to introduce the aminocarbonyl group. Subsequent steps involve the formation of the pyrazole ring and its attachment to the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these processes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
  • N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIEN-2-YL]-5-METHYL-2-FURAMIDE

Uniqueness

N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C16H20N4O2S/c1-20-9-10(8-18-20)15(22)19-16-13(14(17)21)11-6-4-2-3-5-7-12(11)23-16/h8-9H,2-7H2,1H3,(H2,17,21)(H,19,22)

InChI Key

NOAXYUXPIDVELF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N

Origin of Product

United States

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